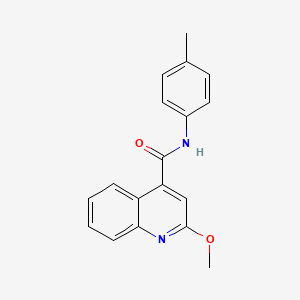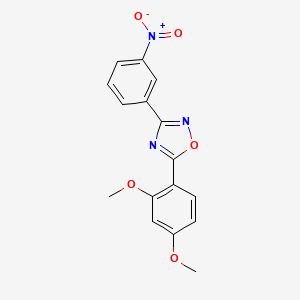![molecular formula C16H13N3O2S B5818652 3-{[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid](/img/structure/B5818652.png)
3-{[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a phenyl group attached to the triazole ring, which is further connected to a benzoic acid moiety through a sulfanyl methyl linkage
Métodos De Preparación
The synthesis of 3-{[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-phenyl-1H-1,2,4-triazole-3-thiol with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to oxidation using an oxidizing agent like hydrogen peroxide to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
3-{[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
3-{[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid has been investigated for its potential applications in various scientific research fields. In chemistry, it serves as a building block for the synthesis of more complex molecules with potential biological activities. In biology and medicine, triazole derivatives, including this compound, have shown promise as anticancer, antifungal, and antimicrobial agents. The compound’s ability to inhibit the growth of cancer cells and pathogens makes it a valuable candidate for drug development. Additionally, in the field of materials science, triazole derivatives are used in the design of novel materials with unique properties, such as improved thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of 3-{[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. In the case of its anticancer activity, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. The triazole moiety is known to interact with enzymes and receptors involved in cell proliferation and survival, leading to the inhibition of cancer cell growth. Similarly, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in pathogens.
Comparación Con Compuestos Similares
3-{[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid can be compared with other triazole derivatives, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid and 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide While these compounds share a common triazole core, they differ in their substituents and overall structure, which can influence their biological activities and applications For instance, 4-(1H-1,2,4-triazol-1-yl)benzoic acid has been studied for its anticancer properties, similar to this compound, but with different potency and selectivity profiles
Propiedades
IUPAC Name |
3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-15(21)13-8-4-5-11(9-13)10-22-16-17-14(18-19-16)12-6-2-1-3-7-12/h1-9H,10H2,(H,20,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVFCSHQURJIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SCC3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(5-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B5818570.png)






![N-[2-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5818607.png)
![N-(4-{[(2,5-diethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5818614.png)
![N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide](/img/structure/B5818617.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5818622.png)

![5-Nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]benzaldehyde](/img/structure/B5818641.png)
![N'-[(morpholin-4-ylcarbonyl)oxy]pyridine-3-carboximidamide](/img/structure/B5818660.png)
